molecular formula C20H26O2 B156018 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol CAS No. 7443-72-3

13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol

Cat. No.: B156018
CAS No.: 7443-72-3
M. Wt: 298.4 g/mol
InChI Key: VOVSXUVLXBTVLM-UFYCRDLUSA-N
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Description

13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol, also known as this compound, is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Understanding the Chemical's Role in Biological Systems

13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol represents a class of compounds with potential applications in various biological and chemical research fields. While specific studies directly involving this compound were not identified, research on related compounds provides insights into the potential areas of application for such chemicals, particularly in understanding the regulation of steroid hormones and the exploration of novel therapeutic targets.

Regulation of Steroid Hormones

The enzyme 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) plays a crucial role in the regulation of steroid hormones, such as estrogens and androgens. These enzymes are involved in the catalysis of the reduction of 17-ketosteroids or the oxidation of 17beta-hydroxysteroids, using NAD(P)H or NAD(P)+ as a cofactor. The activities of the different 17beta-HSD isoforms are widespread in human tissues, not just in classical steroidogenic tissues like the testis, ovary, and placenta, but also in a large series of peripheral intracrine tissues (Poirier, 2003). Understanding the function and regulation of these enzymes can provide insights into the development of drugs targeting specific 17beta-HSD isoforms, potentially offering therapeutic strategies for conditions sensitive to estrogen and androgen levels.

Therapeutic Targets and Drug Development

Inhibitors of 17beta-HSDs are considered promising therapeutic agents due to their role in controlling the concentration of estrogens and androgens, which are crucial in the development and progression of hormone-sensitive pathologies. For instance, reductive inhibitors of 17beta-HSD isoforms can block the formation of hydroxysteroids that stimulate pathologies like breast, ovarian, and endometrium cancers, as well as androgeno-sensitive pathologies such as prostate cancer and benign prostatic hyperplasia (Poirier, 2009). This highlights the potential of targeting 17beta-HSDs in drug development for treating a wide range of diseases.

Safety and Hazards

The safety data sheets (SDS) provide information about the hazards of a substance and the necessary safety precautions. Unfortunately, the search results do not provide specific details about the safety and hazards of "13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol" .

Mechanism of Action

Target of Action

It is a synthetic steroidal compound , which suggests that it may interact with steroid receptors or enzymes involved in steroid metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.

Properties

IUPAC Name

(13S,14S,17S)-13-ethyl-3-methoxy-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,18-19,21H,3-4,6,8-11H2,1-2H3/t18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVSXUVLXBTVLM-UFYCRDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3=C([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210372
Record name (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7443-72-3
Record name (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7443-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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